molecular formula C19H18N8O2 B2649733 (4-([1,2,4]Triazolo[4,3-b]pyridazin-6-yl)-1,4-diazepan-1-yl)(5-(pyridin-3-yl)isoxazol-3-yl)methanone CAS No. 2319635-83-9

(4-([1,2,4]Triazolo[4,3-b]pyridazin-6-yl)-1,4-diazepan-1-yl)(5-(pyridin-3-yl)isoxazol-3-yl)methanone

Cat. No. B2649733
CAS RN: 2319635-83-9
M. Wt: 390.407
InChI Key: OWULZMAGYXNGNW-UHFFFAOYSA-N
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Description

The compound seems to be a complex organic molecule that likely belongs to the class of compounds known as phenylpyridazines . These are organic compounds containing a pyridazine ring substituted by a phenyl group .


Synthesis Analysis

While specific synthesis methods for this compound were not found, similar compounds such as 1,2,4-triazolo[4,3-b][1,2,4,5]tetrazines and 1,2,4-triazolo[4,3-b][1,2,4]triazines have been synthesized effectively by using monosubstituted tetrazine or tetrazine-based fused rings as starting materials .


Molecular Structure Analysis

The molecular structure of similar compounds has been investigated using techniques such as Fourier transformer infrared analysis (FTIR), Proton nuclear magnetic resonance (1H NMR), and 13C nuclear magnetic resonance (13C NMR) .


Chemical Reactions Analysis

The chemical reactions of similar compounds have been studied. For example, [1,2,4]triazolo[4,3-b][1,2,4,5]tetrazine-based energetic materials were synthesized effectively by using monosubstituted tetrazine or tetrazine-based fused rings as starting materials .


Physical And Chemical Properties Analysis

The physical and chemical properties of similar compounds have been studied. For example, [1,2,4]triazolo[4,3-b][1,2,4,5]tetrazine-based energetic materials exhibit excellent insensitivity toward external stimuli and a very good calculated detonation performance .

Scientific Research Applications

Synthesis of Heterocyclic Systems

Research has explored the synthesis of novel heterocyclic compounds using related structures as intermediates or core structures. These compounds have been synthesized for potential applications in various fields, including pharmaceuticals and materials science. For example, the synthesis and investigation of 3-Diazopyrazolo[3,4-b]pyridine and its transformations into condensed 1,2,4-triazine derivatives highlight the versatility of related compounds in generating new heterocyclic systems with potential pharmacological activities (Kočevar, Stanovnik, & Tislér, 1978).

Antitumor and Antimicrobial Activities

Some derivatives have been studied for their antitumor and antimicrobial activities. The synthesis and chemistry of compounds like 8-carbamoyl-3-(2-chloroethyl)imidazo[5,1-d]-1,2,3,5-tetrazin-4(3H)-ones have shown potential broad-spectrum antitumor activities, illustrating the application of related structures in developing new therapeutic agents (Stevens et al., 1984).

Antioxidant and Anticonvulsant Activities

Compounds synthesized from structures related to "(4-([1,2,4]Triazolo[4,3-b]pyridazin-6-yl)-1,4-diazepan-1-yl)(5-(pyridin-3-yl)isoxazol-3-yl)methanone" have been evaluated for their antioxidant and antimicrobial activities, as well as for their potential as anticonvulsant agents. This highlights the significance of these compounds in the search for new drugs with improved efficacy and safety profiles (Bassyouni et al., 2012).

Molecular Structure and Synthesis Techniques

The molecular structure and synthesis of related compounds have been a subject of study to understand their properties and potential applications further. Studies have focused on novel synthesis techniques, structural elucidation, and the exploration of chemical reactions to expand the utility of these compounds in scientific research (Gumus et al., 2018).

Future Directions

Future research could focus on the synthesis of new derivatives of similar compounds for different applications .

properties

IUPAC Name

(5-pyridin-3-yl-1,2-oxazol-3-yl)-[4-([1,2,4]triazolo[4,3-b]pyridazin-6-yl)-1,4-diazepan-1-yl]methanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H18N8O2/c28-19(15-11-16(29-24-15)14-3-1-6-20-12-14)26-8-2-7-25(9-10-26)18-5-4-17-22-21-13-27(17)23-18/h1,3-6,11-13H,2,7-10H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OWULZMAGYXNGNW-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCN(C1)C(=O)C2=NOC(=C2)C3=CN=CC=C3)C4=NN5C=NN=C5C=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H18N8O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

390.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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